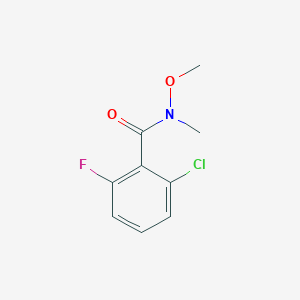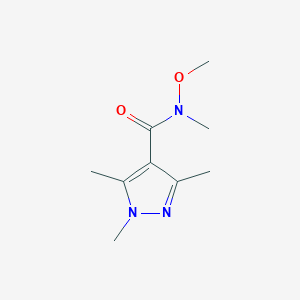
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .Chemical Reactions Analysis
The main metabolites of similar compounds in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .Applications De Recherche Scientifique
Drug Design and Development
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide, due to its structural features, plays a crucial role in the design and development of new therapeutic agents. Its analogues, such as piperazine derivatives, have been widely investigated for their potential as medicinal compounds. Piperazine, a core structural component, is recognized for its versatility in drug design, contributing to a wide range of pharmacological activities. These include anticancer, antiviral, and anti-mycobacterial properties, specifically against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The systematic exploration of piperazine analogues has yielded promising anti-TB molecules, highlighting the compound's significance in addressing global health challenges like tuberculosis (TB) and its drug-resistant forms (Girase et al., 2020).
Material Science
In the realm of material science, derivatives of this compound contribute to the development of novel materials with specific biochemical or biophysical properties. For instance, the synthesis and characterization of such compounds can lead to advancements in nanofiltration membranes, which are critical for environmental applications like water treatment and desalination. These membranes, leveraging the unique chemical properties of piperazine-based polyamides, demonstrate enhanced performance in water purification processes, underscoring the compound's contribution to environmental sustainability (Shao et al., 2022).
Biochemical Studies
Biochemical research also benefits from the study of this compound and its derivatives. These compounds serve as valuable tools for understanding molecular interactions, such as DNA binding mechanisms, which are pivotal in the development of diagnostic and therapeutic strategies against genetic diseases. For example, Hoechst 33258, a well-known derivative, has been extensively used as a fluorescent DNA stain, providing insights into chromosomal structures and functions (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
2-fluoro-N-methyl-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-14-12(17)10-3-2-9(8-11(10)13)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASUFRKFRACNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




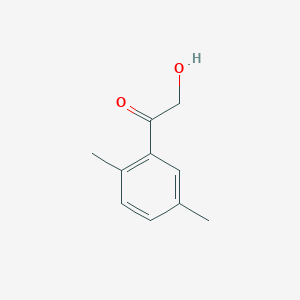
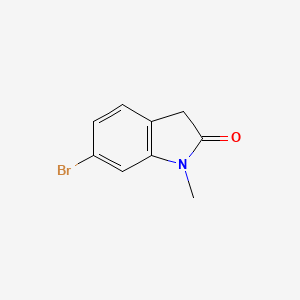
![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
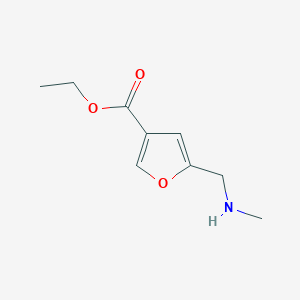
![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)
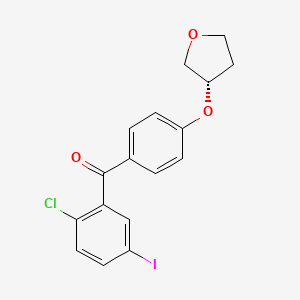
![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
